molecular formula C17H12N2O2S2 B2402252 N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034493-41-7

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2402252
CAS No.: 2034493-41-7
M. Wt: 340.42
InChI Key: UAICPTDAXLARQV-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N2O2S2 and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have explored various synthesis techniques for compounds structurally similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide. These include reactions of furan and thiophene derivatives with other chemical groups to form novel compounds, which are then characterized by various spectroscopic methods (Patel, Patel, & Shah, 2015).
  • Reactivity and Transformation : Investigations into the reactivity of similar compounds have been conducted, detailing how they can undergo various electrophilic substitution reactions, forming a range of derivatives with potential applications in different fields (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).

Biological and Pharmacological Studies

  • Antimicrobial Activity : Certain derivatives of similar compounds have shown antimicrobial activity against various bacteria and fungi. This suggests potential for developing new antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).
  • Antitumor Potential : Some studies have highlighted the antitumor activity of related compounds, presenting them as promising candidates for the development of new anticancer agents (Matiichuk et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological effects, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-16(17-19-13-3-1-2-4-15(13)23-17)18-9-12-5-6-14(21-12)11-7-8-22-10-11/h1-8,10H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAICPTDAXLARQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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